
N-Phenylpropanamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpropanamide-d5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenylpropanamide-d5 can be synthesized through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride . For instance, starting from 3-chloropropanoyl chloride or acrylic acid, the reaction proceeds under controlled conditions to yield the desired product . The reaction typically requires low operation temperatures and the use of less hazardous chemicals, making it efficient and sustainable.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method allows for the safe and on-demand production of this compound with high yield and minimal side-products . The process involves the use of microreactors and precise control of reaction parameters to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylpropanamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-Phenylpropanamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of N-Phenylpropanamide-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, it is often used to trace the fate of compounds in biological systems. The deuterium labeling allows for precise tracking of the compound through various metabolic processes, providing insights into its behavior and interactions .
Comparaison Avec Des Composés Similaires
N-Phenylpropanamide-d5 can be compared with other similar compounds, such as:
N-Phenylpropanamide: The non-deuterated version, which lacks the stable isotope labeling.
N-Phenethyl-4-piperidone: Another compound used in similar research applications, particularly in the study of fentanyl analogs.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental research. This labeling allows for more accurate and detailed studies, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
154.22 g/mol |
Nom IUPAC |
2,2,3,3,3-pentadeuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |
Clé InChI |
ZTHRQJQJODGZHV-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


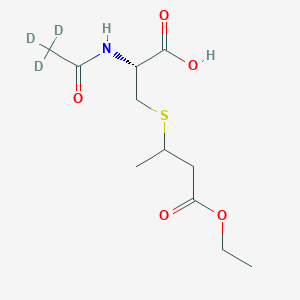

![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)


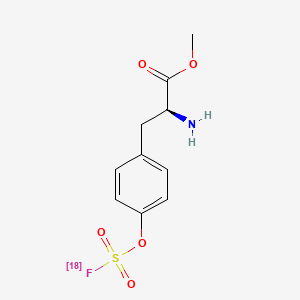
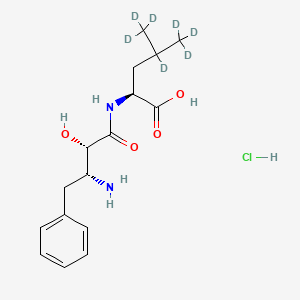
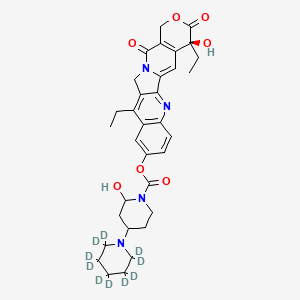
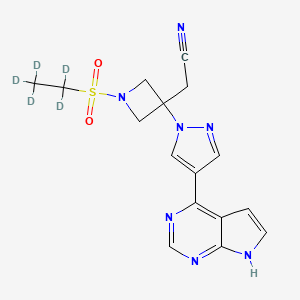
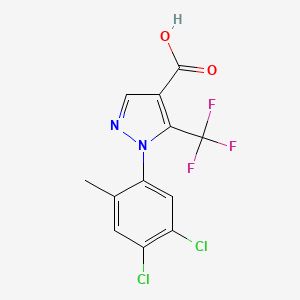
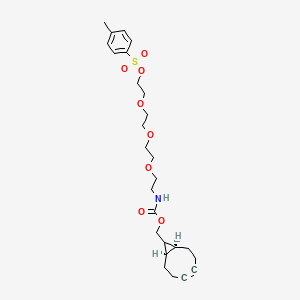
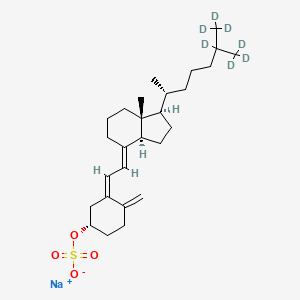

![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
